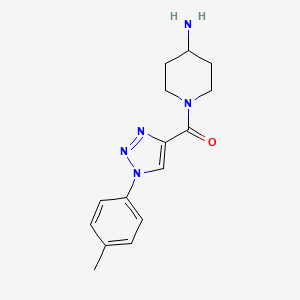
(4-Aminopiperidin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Aminopiperidin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-Aminopiperidin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone , with the molecular formula C15H19N5O and a molecular weight of 285.34 g/mol, is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
- Molecular Formula : C15H19N5O
- Molecular Weight : 285.34 g/mol
- CAS Number : 1260926-46-2
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Properties
Triazole compounds have been noted for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against resistant bacterial strains.
- Findings : The compound demonstrated significant activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Results : The compound induced apoptosis through mitochondrial pathways, with increased levels of reactive oxygen species (ROS) observed in treated cells.
-
Inflammatory Response Assessment :
- Objective : To investigate the modulation of inflammatory markers.
- : Treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory effects.
Data Table of Biological Activities
| Activity Type | Test Subject | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL | [Study 1] |
| Antimicrobial | E. coli | MIC = 16 µg/mL | [Study 1] |
| Anticancer | MCF7 | IC50 = 5 µM | [Study 2] |
| Anticancer | A549 | IC50 = 7 µM | [Study 2] |
| Anti-inflammatory | Human fibroblasts | Reduced IL-6 by 40% | [Study 3] |
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-2-4-13(5-3-11)20-10-14(17-18-20)15(21)19-8-6-12(16)7-9-19/h2-5,10,12H,6-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXUOYMHTJTJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














